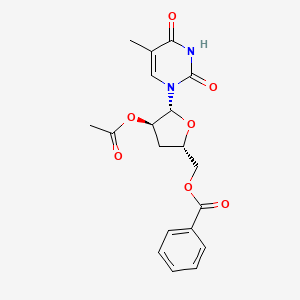

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine” is a powerful nucleoside analogue that has garnered much attention in the field of drug development . It is renowned for its remarkable antiviral and anticancer qualities . This compound is known for inhibiting the growth of notorious viruses such as HIV and hepatitis C . It has also been known to halt cell replication, making it a highly sought-after substance in various research endeavors .

Molecular Structure Analysis

The molecular formula of “2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine” is C19H20N2O7 . The exact mass is 388.12705098 g/mol and the monoisotopic mass is also 388.12705098 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.4 g/mol . It has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count . The compound has 7 rotatable bonds . The topological polar surface area is 111 Ų . The complexity of the compound is 684 .

Scientific Research Applications

A study by Warshaw and Watanabe (1990) focused on synthesizing a series of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including compounds related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine, to explore their activity against the human immunodeficiency virus (HIV). They found that these nucleosides did not exhibit significant anti-HIV activity in tissue culture using H9 cells (Warshaw & Watanabe, 1990).

Khattab and Pedersen (1998) investigated the synthesis and application of α-oligodeoxynucleotides for targeting DNA three-way junctions, using derivatives including compounds similar to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. Their research highlighted the potential of these compounds in stabilizing DNA structures (Khattab & Pedersen, 1998).

Li and Piccirilli (2003) described an efficient synthesis route for various 2'-deoxy-2'-C-methylnucleosides, including analogues of 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. These compounds are of interest as potential therapeutic agents and for the analysis of nucleic acid structure and function (Li & Piccirilli, 2003).

A study by Ross, Song, and Han (2005) focused on the synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives, including compounds related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. This work aimed to improve the production process for these compounds, which are of interest in medicinal chemistry (Ross, Song, & Han, 2005).

In another study by Watts et al. (2006), they explored an improved synthesis of 2'-deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine, a compound structurally related to 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine. The research provided insights into the conformational analysis of the nucleoside, which could be useful in understanding its interactions in biological systems (Watts et al., 2006).

properties

IUPAC Name |

[(2S,4R,5R)-4-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVCWWXMHSBNPN-ZMSDIMECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

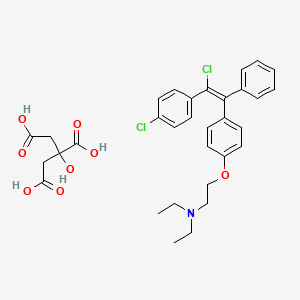

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

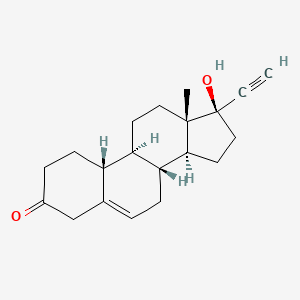

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)